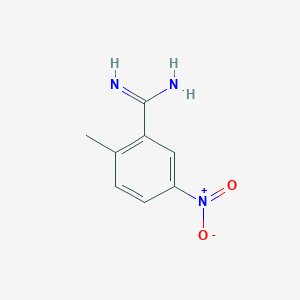

2-Methyl-5-nitrobenzimidamide

Description

Contextualization within Benzimidamide Chemistry and Nitroaromatic Compounds

2-Methyl-5-nitrobenzimidamide is a unique molecule that incorporates two key functional groups: a benzimidamide core and a nitroaromatic system. The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a prominent heterocyclic motif in medicinal chemistry, known for its diverse pharmacological activities. researchgate.net Benzimidazoles and their derivatives are recognized for their therapeutic potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The stability of the benzimidazole ring, which is resistant to cleavage by strong acids and alkalis except under extreme conditions, contributes to its utility as a pharmacophore. nih.gov

The "imidamide" portion of the name, specifically a carboximidamide, suggests a derivative of a carboxylic acid where the carbonyl oxygen is replaced by an imino group and the hydroxyl group by an amino group. This functionality imparts distinct chemical properties and reactivity to the molecule.

The presence of a nitro group (-NO2) on the aromatic ring places this compound within the class of nitroaromatic compounds. nih.govnih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic environment of the aromatic ring. nih.govscielo.br This electron-withdrawing nature makes nitroaromatic compounds susceptible to nucleophilic aromatic substitution and resistant to oxidative degradation. nih.govscielo.br Nitroaromatic compounds are crucial intermediates in the synthesis of a wide array of industrial products, including dyes, polymers, and pharmaceuticals. nih.govresearchgate.net

The combination of the benzimidamide structure with the nitroaromatic moiety in this compound creates a molecule with a rich and complex reactivity profile, making it a valuable subject of study in organic synthesis.

Overview of Strategic Importance in Synthetic Organic Chemistry

The strategic importance of this compound in synthetic organic chemistry stems from the versatile reactivity of its constituent functional groups. The benzimidamide core can be synthesized through various methods, including the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives, often facilitated by catalysts. nih.govresearchgate.net Modern synthetic approaches are increasingly focused on greener and more economical methods, including microwave-assisted synthesis and the use of nanocatalysts. researchgate.netmdpi.com

The nitro group serves as a versatile functional handle that can be readily transformed into other functionalities. A key transformation of the nitro group is its reduction to an amino group (-NH2). This conversion is a fundamental step in the synthesis of many pharmaceuticals and other fine chemicals, as it introduces a nucleophilic center that can be further functionalized.

The presence of both the imidamide and the nitro group allows for a range of chemical modifications, enabling the synthesis of a diverse library of derivatives. For instance, the amino group of the imidamide can potentially undergo various reactions, while the nitro group can be reduced to an amine, which can then be diazotized or acylated to introduce further complexity. This multi-faceted reactivity makes this compound a valuable precursor for creating novel molecular scaffolds.

A closely related compound, N-Hydroxy-2-methyl-5-nitrobenzimidamide, highlights the potential for modifications at the imidamide nitrogen, further expanding the synthetic possibilities.

Research Landscape and Emerging Directions

While direct research on this compound is not extensively documented in publicly available literature, the research landscape for its constituent chemical classes—benzimidazoles and nitroaromatics—is vibrant and expanding. The development of new synthetic methodologies for benzimidazole derivatives continues to be an active area of research, with an emphasis on sustainable and efficient processes. mdpi.com

Emerging research in the field of benzimidazole derivatives is focused on the design and synthesis of novel compounds with enhanced biological activities. nih.gov Researchers are exploring the combination of the benzimidazole scaffold with other pharmacologically active moieties to create hybrid molecules with improved therapeutic profiles. nih.gov

For nitroaromatic compounds, a significant area of research involves their application in the synthesis of complex molecules and materials. researchgate.net The unique electronic properties conferred by the nitro group are being exploited in the development of new dyes, explosives, and pharmaceuticals. nih.gov There is also a growing interest in the bioremediation of nitroaromatic compounds due to their environmental persistence and potential toxicity. researchgate.netnih.gov

Given these trends, the future research directions for compounds like this compound are likely to involve its use as a key intermediate in the synthesis of novel bioactive molecules. Its potential as a precursor to amino-substituted benzimidamides opens up avenues for the development of new drugs and functional materials. Further investigation into the specific reactivity and properties of this compound is warranted to fully unlock its potential in advanced chemical research.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methyl-5-nitrobenzimidazole | C8H7N3O2 | 177.16 |

| 2-Methyl-5-nitrobenzaldehyde | C8H7NO3 | 165.15 |

| 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | 181.15 |

Data sourced from various chemical databases.

Table 2: Synthetic Approaches for Benzimidazole Core

| Method | Reactants | Conditions | Reference |

| Condensation | o-phenylenediamine (B120857), aldehyde/carboxylic acid | Catalytic, various solvents | nih.govresearchgate.net |

| Microwave-assisted | o-phenylenediamine, orthoester | Solvent-free or green solvents | mdpi.com |

| Nanocatalyst-mediated | o-phenylenediamine, aldehyde | Heterogeneous catalysis | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

2-methyl-5-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C8H9N3O2/c1-5-2-3-6(11(12)13)4-7(5)8(9)10/h2-4H,1H3,(H3,9,10) |

InChI Key |

WHMHXSBNTKWPMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2 Methyl 5 Nitrobenzimidamide Analogues

Established Synthetic Pathways to Benzimidamide Derivatives

Amidation and Nitro-Reduction Routes from Benzoic Acid Precursors

A fundamental approach to constructing benzimidamide scaffolds, including that of 2-Methyl-5-nitrobenzimidamide, begins with a corresponding benzoic acid derivative. This pathway typically involves two key transformations: amidation and nitro group reduction.

The initial step often involves the conversion of a substituted benzoic acid, such as 2-methyl-5-nitrobenzoic acid, into its corresponding benzamide. This can be achieved through the formation of an activated carboxylic acid derivative, like an acyl chloride, which is then reacted with ammonia (B1221849) or an amine. For instance, 2-methyl-5-nitrobenzoyl chloride can serve as a direct precursor to 2-methyl-5-nitrobenzamide. chemicalbook.com

The subsequent and crucial step is the reduction of the nitro group to an amino group. This transformation is critical for the eventual formation of the imidamide functionality. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of selectivity and reaction conditions. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for reducing aromatic nitro groups. commonorganicchemistry.com Other reagents such as iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid) provide milder conditions and can be advantageous when other reducible functional groups are present. commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) is another effective reagent for this transformation. youtube.com The choice of reducing agent can be critical to avoid unwanted side reactions. For example, lithium aluminum hydride (LiAlH₄) is effective for aliphatic nitro compounds but tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

The resulting aminobenzamide can then be converted to the target benzimidamide. This often involves the reaction of the amino group with a reagent that introduces the second nitrogen atom of the amidine group.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages |

| H₂/Pd/C | Catalytic hydrogenation | High efficiency for aromatic and aliphatic nitro groups. |

| Fe/Acid (e.g., AcOH) | Acidic conditions | Mild conditions, tolerant of other reducible groups. |

| Zn/Acid (e.g., AcOH) | Acidic conditions | Mild conditions, tolerant of other reducible groups. |

| SnCl₂ | Mild conditions | Selective reduction in the presence of other functional groups. |

| Na₂S | - | Can selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Conversion of Nitriles to Amidoximes as Synthetic Intermediates

An alternative and versatile pathway to benzimidamides proceeds through nitrile intermediates. This method involves the conversion of a substituted benzonitrile (B105546) to an amidoxime (B1450833), which then serves as a precursor to the final amidine. This approach is particularly useful for creating a diverse range of benzimidamide analogues.

The synthesis of amidoximes from nitriles is typically achieved by reaction with hydroxylamine (B1172632). This reaction is a well-established method for introducing the N-hydroxy-amidine functionality. Polynitriles can be converted to their corresponding polyamidoximes by reacting with hydroxylamine or its derivatives.

Once the amidoxime is formed, it can be reduced to the corresponding amidine. Catalytic hydrogenation is a common method for this reduction, often carried out in a mixture of acetic acid and acetic anhydride (B1165640). This two-step process, starting from a nitrile, provides a reliable route to benzamidines.

Utilization of Guanidine (B92328) Nitrate (B79036) in Pyrithiamine Intermediate Synthesis

Guanidine nitrate is a stable, crystalline solid that serves as a valuable reagent in the synthesis of various nitrogen-containing heterocyclic compounds, which can be considered analogues or precursors to certain benzimidamide structures. orgsyn.orgprepchem.comat.uagoogle.com Guanidine itself provides a pre-formed amidine-like moiety, which can be incorporated into larger molecular scaffolds through condensation reactions.

A notable application of guanidine salts is in the synthesis of pyrimidine (B1678525) derivatives. For example, the condensation of malononitrile (B47326) with guanidine hydrochloride or nitrate in the presence of a base leads to the formation of 2,4,6-triaminopyrimidine. google.com This pyrimidine can then undergo further functionalization, such as nitrosation, to introduce additional reactive groups. google.com

A patented method for the preparation of 2-methyl-5-nitrophenylguanidine (B136797) involves the condensation reaction of 2-chloro-4-nitrotoluene (B140621) and guanidine hydrochloride in an alcohol solvent in the presence of an acid binding agent. google.com This demonstrates a direct route to a structure very closely related to the target compound, highlighting the utility of guanidine salts in synthesizing such molecules with high efficiency and purity. google.com The reaction conditions are reported to be mild, making it suitable for industrial-scale production. google.com

Table 2: Guanidine Salts in Synthesis

| Guanidine Salt | Reactant | Product | Reference |

| Guanidine hydrochloride/nitrate | Malononitrile | 2,4,6-Triaminopyrimidine | google.com |

| Guanidine hydrochloride | 2-Chloro-4-nitrotoluene | 2-Methyl-5-nitrophenylguanidine | google.com |

Catalytic Approaches in Benzimidamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of benzimidamide derivatives has also benefited from these advancements, with various catalytic systems being developed to facilitate their formation.

Rh(III)-Catalyzed Annulation Reactions for Heterocyclic Scaffolds

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of complex heterocyclic scaffolds from simpler precursors. While not a direct synthesis of this compound, these methods are highly relevant for creating analogous structures and demonstrate the potential of this catalytic approach.

For instance, Rh(III)-catalyzed C-H activation of benzamides and subsequent chemodivergent annulation with other partners can lead to various nitrogen-containing heterocycles. These reactions often proceed with high regioselectivity and can tolerate a wide range of functional groups.

Ionic Liquid-Supported Nano-Metal Catalysis for Benzamidine (B55565) Derivatives

The use of ionic liquids as supports for nano-metal catalysts represents a significant advancement in green and sustainable chemistry. nih.govmdpi.comresearchgate.netnih.gov These catalytic systems combine the high reactivity of metal nanoparticles with the ease of separation and recyclability afforded by the ionic liquid support. nih.gov

While specific applications to the synthesis of this compound are not extensively documented, the utility of this approach for related structures is well-established. For example, Merrifield resin-supported ionic liquids have been used as efficient and recyclable catalysts for the synthesis of benzimidazoles from the reaction of benzene-1,2-diamine derivatives with aldehydes. researchgate.net Furthermore, magnetic nanoparticles functionalized with ionic liquids have been employed as catalysts for the synthesis of various heterocyclic compounds, demonstrating the versatility of this technology. mdpi.comresearchgate.net The catalysts can often be recovered using an external magnet and reused multiple times without a significant loss of activity. mdpi.com These methodologies offer a promising avenue for the development of environmentally friendly and efficient syntheses of benzamidine derivatives.

Regioselective Synthesis and Functionalization Strategies

The precise placement of functional groups on a molecule is critical for its chemical properties. For analogues of this compound, this control is often exerted at the level of the core heterocyclic or aromatic ring system.

Selective Alkylation and Substitution Reactions on Related Nitroimidazoles

The imidazole (B134444) ring system, particularly when substituted with a nitro group, is a common precursor for compounds related to this compound. The alkylation of nitroimidazoles is a key step in building more complex derivatives. Research has shown that the alkylation of 4-nitroimidazole (B12731) and 2-methyl-5-nitroimidazole (B138375) is highly sensitive to the position of the nitro group and the reaction conditions. derpharmachemica.com For instance, using acetonitrile (B52724) as a solvent at 60°C with potassium carbonate (K2CO3) as a base provides better yields than reactions at room temperature. derpharmachemica.com

A notable aspect of these reactions is their regioselectivity. In the case of 2-methyl-5-nitroimidazole, alkylation preferentially occurs at the N-3 position, a phenomenon attributed to the steric hindrance imposed by the nitro group. derpharmachemica.com Conversely, with 4-nitroimidazole, alkylation is favored at the N-1 position. derpharmachemica.com

Furthermore, nitroimidazoles can undergo radical-nucleophilic substitution (SRN1) reactions. The anions of 2-methyl-4(5)-nitroimidazole and 4(5)-nitroimidazole react with various halogeno-nitroalkanes, such as p-nitrobenzyl chloride and 2-bromo-2-nitropropane, to yield N(1)-(nitroalkyl) derivatives. rsc.org These reactions highlight the versatility of nitroimidazole anions in forming new carbon-nitrogen bonds under specific conditions. rsc.org In a different approach, a catalyst-free nucleophilic aromatic substitution reaction has been demonstrated in water, where the nitro group of a nitroimidazole is displaced by carbon nucleophiles like active methylenes. nih.gov This reaction is facilitated by the electron-withdrawing nature of the two ring nitrogen atoms and the nitro group, which activates the ring for nucleophilic attack. nih.gov

| Starting Material | Reaction Conditions | Major Product | Yield |

|---|---|---|---|

| 2-Methyl-5-nitroimidazole | Alkylating agent, K₂CO₃, Acetonitrile, 60°C | N-3 alkylated derivative | Good (66-85%) |

| 4-Nitroimidazole | Alkylating agent, K₂CO₃, Acetonitrile, 60°C | N-1 alkylated derivative | Good |

Directed Functionalization of Aromatic Rings

The functionalization of the aromatic portion of these molecules is equally important. One powerful strategy involves ring transformation reactions. For example, 1-methyl-3,5-dinitro-2-pyridone can serve as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov When reacted with a ketone and an ammonia source, it undergoes a three-component ring transformation to produce nitropyridines or nitroanilines, demonstrating a "scrap and build" approach to creating functionalized nitroaromatic systems. nih.gov

Another key method is the reductive cyclization of ortho-nitroanilines in the presence of aldehydes. organic-chemistry.org Using sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent, this one-step process efficiently produces a wide array of 2-substituted benzimidazoles. The method is highly versatile, accommodating various functional groups on both the aniline (B41778) and aldehyde components, and can be used for the regioselective synthesis of N-alkyl and N-aryl benzimidazoles from the corresponding N-substituted nitroanilines. organic-chemistry.org This approach is advantageous due to its mild conditions and broad applicability. organic-chemistry.org

One-Pot Synthetic Protocols for Amidoxime and Related Compound Formation

The amidoxime functional group is a crucial intermediate in the synthesis of amidines. One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer an efficient route to these compounds.

A direct, one-pot approach has been developed for creating N-substituted amidoximes from secondary amides. nih.govrsc.org This method uses a triphenylphosphine-iodine (Ph₃P–I₂) mediated dehydrative condensation, which works under mild conditions and with short reaction times. nih.govrsc.org The protocol can also start from carboxylic acids or acid chlorides, which are converted in situ to amides before reacting with hydroxylamine hydrochloride. nih.gov

Another strategy involves the base-mediated reaction of nitriles, aldehydes, and hydroxylamine hydrochloride. rsc.org This one-pot synthesis produces 3,5-disubstituted 1,2,4-oxadiazoles, which are derived from an intermediate amidoxime. The process includes the initial formation of the amidoxime, its subsequent reaction with an aldehyde to form a dihydro-1,2,4-oxadiazole, and finally, oxidation by another molecule of the aldehyde to yield the final product. rsc.org Similarly, aryl nitriles can be reacted with hydroxylamine, followed by the addition of crotonoyl chloride, to form 1,2,4-oxadiazoles in a one-pot procedure without the need for a separate dehydrating agent. ias.ac.in

| Starting Materials | Key Reagents | Intermediate/Product Type | Reference |

|---|---|---|---|

| Secondary Amides / Carboxylic Acids | Ph₃P–I₂, Hydroxylamine hydrochloride | N-substituted amidoximes | nih.govrsc.org |

| Nitriles, Aldehydes, Hydroxylamine hydrochloride | Base | Amidoxime / 3,5-disubstituted 1,2,4-oxadiazoles | rsc.org |

| Aryl nitriles, Hydroxylamine | Crotonoyl chloride | Amidoxime / 1,2,4-oxadiazoles | ias.ac.in |

Advanced Precursor Derivatization and Scaffold Construction

The construction of the core benzimidazole (B57391) scaffold is a foundational aspect of synthesizing analogues of this compound. The benzimidazole structure is a versatile scaffold in medicinal chemistry. nih.govresearchgate.net

One common and effective method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. A variety of catalysts and reaction conditions have been developed to promote this cyclization. For instance, sodium metabisulfite (B1197395) adsorbed on silica (B1680970) gel has been used as an eco-friendly and efficient reagent for the one-pot synthesis of benzimidazoles from o-phenylenediamine and aryl aldehydes. researchgate.net Another approach uses sodium hexafluoroaluminate (Na₃AlF₆) as a catalyst for the reaction between o-phenylenediamine and aromatic aldehydes. researchgate.net

The synthesis of 2-substituted-5-nitrobenzimidazole derivatives can be achieved through the reaction of 4-nitro-1,2-phenylenediamine with various aldehydes, mediated by sodium metabisulfite. researchgate.net This method allows for the introduction of diverse substituents at the 2-position of the benzimidazole ring. The development of such synthetic routes is crucial for creating libraries of compounds for further study. researchgate.netnih.govresearchgate.net The choice of precursors, such as substituted o-phenylenediamines or o-nitroanilines, allows for the strategic construction of complex, functionalized benzimidazole scaffolds. organic-chemistry.orgnih.gov

Reaction Mechanisms and Mechanistic Investigations of 2 Methyl 5 Nitrobenzimidamide Transformations

Analysis of Electrophilic and Nucleophilic Substitution Pathways on Nitro-Substituted Aromatics

The reactivity of the aromatic ring in 2-Methyl-5-nitrobenzimidamide is profoundly influenced by its substituents. The nitro group and the methyl-amidine group dictate the pathways for both electrophilic and nucleophilic attacks.

The nitro group (-NO₂) is a quintessential electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. vaia.comresearchgate.net This potent withdrawal of electron density significantly deactivates the aromatic ring towards electrophilic aromatic substitution. minia.edu.egnumberanalytics.com The resonance structures show that the ortho and para positions relative to the nitro group bear a partial positive charge, making the meta position the least deactivated and therefore the preferred site for electrophilic attack. wikipedia.orgyoutube.com

Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org The nitro group strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orgnih.gov

The 2-methylbenzimidamide moiety's effect is more complex. The amidine group, -C(NH)NH₂, contains nitrogen atoms with lone pairs that could potentially donate electron density via a resonance effect (+M). However, under acidic conditions, the amidine group is readily protonated to form an amidinium ion. This positively charged group acts as a strong electron-withdrawing group through an inductive effect (-I), further deactivating the ring towards electrophiles. wikipedia.org

In this compound, the powerful deactivating nature of the nitro group at position 5 dominates the ring's reactivity. This group is para to the C2 position and ortho to the C4 and C6 positions. The combined electron-withdrawing effects of the nitro group and a potentially protonated amidine group render the ring highly electron-deficient and thus very unreactive to electrophiles but activated for nucleophilic attack.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the regioselectivity of nucleophilic attacks on electron-poor aromatic systems. nih.govchemrxiv.org These models calculate electron density distribution and map the electrostatic potential, identifying the most electrophilic sites on the molecule. For nitro-substituted aromatics, nucleophilic attack is favored at the carbon atoms bearing the most significant partial positive charge, which are typically the positions ortho and para to the nitro group. libretexts.orgnih.gov

In the case of a precursor like 4-halo-1-nitrobenzene, the nitro group activates three positions towards nucleophilic addition: the two positions ortho to it and the one para. nih.gov The relative reactivity of these sites can be quantified using calculated electrophilicity indices. Higher indices correlate with a greater susceptibility to nucleophilic attack.

| Substituent (at para position) | Position of Nucleophilic Attack | Relative Rate of Addition (Model Nucleophile) | Calculated Electrophilicity Index (ω+) |

|---|---|---|---|

| H | ortho | 1.0 | 2.12 |

| Cl | ortho | 11.2 | 2.25 |

| CN | ortho | 398 | 2.59 |

| NO₂ | ortho | 1995 | 2.76 |

For this compound, the nitro group at C5 activates the C4 and C6 positions for nucleophilic attack. Computational models would predict these sites as the most likely points for a nucleophile to add to the ring.

Detailed Studies of Amidoxime (B1450833) Formation Mechanisms from Nitriles and Hydroxylamine (B1172632)

A key transformation related to this class of compounds is the conversion of the corresponding nitrile, 2-methyl-5-nitrobenzonitrile, into an amidoxime. Amidoximes are crucial synthetic intermediates, particularly for the creation of heterocyclic systems. nih.govrsc.org The reaction involves the addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. nih.gov The generally accepted mechanism proceeds via the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbon of the nitrile group.

The choice of solvent can significantly impact the rate and outcome of amidoxime synthesis. rsc.org Traditionally, these reactions are performed in alcoholic solvents such as methanol (B129727) or ethanol, often requiring heating for several hours. nih.gov The use of an aqueous hydroxylamine solution has been reported to shorten reaction times. nih.gov

Modern studies have explored alternative solvent systems to improve efficiency and selectivity. For instance, the use of specific ionic liquids has been shown to decrease reaction times while simultaneously suppressing the formation of byproducts. rsc.org Furthermore, solvent-free methods, sometimes utilizing microwave or ultrasonic irradiation, have been developed as environmentally friendly alternatives that can lead to high yields in very short reaction times. nih.govnih.gov

The most common byproduct in the synthesis of amidoximes from nitriles is the corresponding amide (e.g., 2-methyl-5-nitrobenzamide). rsc.orgrsc.org The formation of this amide is particularly prevalent when the nitrile contains strong electron-withdrawing groups, such as the nitro group. rsc.org

The proposed mechanism for amide formation involves an alternative initial attack by the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org This leads to an intermediate that, upon further reaction or rearrangement, ultimately hydrolyzes to the amide. Detailed mechanistic studies, combining experimental evidence with theoretical calculations, have been undertaken to understand the reaction pathways leading to both the desired amidoxime and the undesired amide byproduct. rsc.org This understanding has enabled the development of optimized, side-product-free procedures by carefully controlling reaction conditions and solvent choice. rsc.org

Mechanisms of Cyclization Reactions Involving Amidoxime Intermediates

Amidoximes, such as the one derived from 2-methyl-5-nitrobenzonitrile, are highly versatile building blocks for synthesizing a wide array of heterocyclic compounds. rsc.orgic.ac.uk The bifunctional nature of the amidoxime group (containing both a nucleophilic amino group and a nucleophilic hydroxylamino group) allows it to react with various electrophiles to form rings.

A prominent example is the synthesis of 1,2,4-oxadiazoles. This can be achieved by reacting the amidoxime with various carbonyl compounds or their equivalents. For example, reaction with an anhydride (B1165640) or acid chloride leads to an O-acylated amidoxime intermediate. Subsequent base-mediated intramolecular cyclization, involving the attack of the amidoxime's nitrogen atom on the carbonyl carbon followed by dehydration, yields the 1,2,4-oxadiazole (B8745197) ring. researchgate.net

A proposed mechanism for this type of cyclization is as follows:

O-Acylation: The hydroxyl group of the amidoxime attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an anhydride).

Proton Transfer: A proton is lost from the hydroxyl group.

Cyclization: The lone pair on the sp² nitrogen attacks the newly formed ester carbonyl group.

Elimination: The leaving group (e.g., a carboxylate) is eliminated, and a final proton transfer yields the aromatic 1,2,4-oxadiazole. researchgate.net

Similarly, reacting amidoximes with 1,1'-carbonyldiimidazole (B1668759) (CDI) can lead to 1,2,4-oxadiazol-5-ones through a carbonylative cyclization process. rsc.orgnih.gov These reactions highlight the synthetic utility of amidoxime intermediates in constructing complex heterocyclic frameworks. ic.ac.uk

Examination of Addition-Elimination Reaction Mechanisms

The benzimidazole (B57391) ring in this compound, activated by the electron-withdrawing nitro group at the 5-position, is susceptible to nucleophilic aromatic substitution (NAS) via an addition-elimination mechanism. This type of reaction is a cornerstone of aromatic chemistry, where a nucleophile replaces a leaving group on the aromatic ring. chemistrysteps.comyoutube.com

The mechanism commences with the nucleophilic attack on the carbon atom bearing a suitable leaving group, which is typically a halide. The presence of the nitro group ortho or para to the leaving group is crucial for the stabilization of the intermediate. youtube.com In the case of a hypothetical reaction involving a halo-substituted precursor to this compound, the nucleophile would add to the ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.com The negative charge is delocalized onto the nitro group, which significantly lowers the activation energy for this step.

A related, though less common, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism becomes relevant under conditions of high temperature or with the use of very strong bases. youtube.comlibretexts.org For instance, the reaction of chlorobenzene (B131634) with sodium hydroxide (B78521) at elevated temperatures proceeds through a benzyne intermediate. libretexts.org In the context of a substituted benzimidazole like this compound, the formation of a benzyne intermediate could lead to a mixture of products, as the incoming nucleophile can add to either of the two carbons of the triple bond in the benzyne. youtube.com

The following table summarizes the key aspects of these two mechanisms:

| Mechanism | Key Intermediate | Role of Nitro Group | Typical Conditions |

| Addition-Elimination | Meisenheimer Complex | Activation and Stabilization | Moderate temperatures, presence of a good leaving group |

| Elimination-Addition | Benzyne | Less direct, can influence regioselectivity | High temperatures or very strong bases |

Investigation of Radical Reactions in Relevant Synthetic Contexts

The nitro group in this compound can also play a pivotal role in mediating radical reactions. Nitro-containing compounds are known to be involved in a variety of radical transformations, often initiated by single-electron transfer (SET) processes. rsc.org These reactions have gained considerable attention in synthetic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions.

Recent research has highlighted the use of nitro compounds in radical-initiated pathways for the preparation of amines, oximes, and other functional groups. rsc.org Mechanistic studies, including techniques like electron paramagnetic resonance (EPR) and computational methods, have been employed to understand the formation and reactivity of radical intermediates. acs.org For instance, the reduction of nitroaromatics can proceed through a nitroso intermediate, which can be trapped in subsequent reactions. acs.org

In the context of this compound, the nitro group can be reduced to a nitroso group, which can then participate in radical-mediated processes. For example, iron-catalyzed hydroamination of olefins using nitroaromatics as the nitrogen source proceeds through the in-situ formation of a nitroso intermediate. acs.org This type of transformation could potentially be applied to derivatives of this compound to introduce new functional groups.

Furthermore, copper-catalyzed radical-relay reactions have emerged as effective methods for C(sp3)–H functionalization. nih.gov These reactions often employ an oxidant to generate a radical species that can then abstract a hydrogen atom from a C-H bond. The resulting carbon-centered radical can then be functionalized. The methyl group of this compound could be a potential site for such functionalization reactions.

The following table outlines some key features of radical reactions involving nitroaromatic compounds:

| Reaction Type | Initiation | Key Intermediates | Potential Application to this compound |

| Reductive Functionalization | Single-Electron Transfer (SET) | Nitro radical anion, Nitroso species | Functional group interconversion of the nitro group |

| C-H Functionalization | Hydrogen Atom Transfer (HAT) | Carbon-centered radical | Functionalization of the methyl group |

Stereo- and Regiochemical Control in this compound Synthesis

The synthesis of specifically substituted benzimidazoles like this compound requires careful control over the regiochemistry of the reactions. The substitution pattern on the benzene (B151609) ring is typically established before the formation of the imidazole (B134444) ring. For instance, the nitration of 2-methylbenzimidazole (B154957) would likely lead to a mixture of the 5-nitro and 6-nitro isomers, necessitating a separation step. nist.gov

A more controlled approach involves starting with a pre-functionalized benzene derivative, such as 4-nitro-2-methylaniline, and then constructing the imidazole ring. The synthesis of 2-methyl-5-nitroimidazole (B138375), a related compound, often involves the nitration of 2-methylimidazole, which can produce a mixture of 4-nitro and 5-nitro isomers. guidechem.com

Stereochemical control becomes a factor when chiral centers are introduced into the molecule. While this compound itself is achiral, derivatives with substituents at the nitrogen atoms of the imidazole ring or on the methyl group could be chiral. The synthesis of such derivatives would require the use of stereoselective methods.

For example, the synthesis of benzo nih.govchemicalbook.comimidazo[2,1-a]isoquinolines, which are structurally related to benzimidazoles, can be achieved with high regioselectivity through palladium-catalyzed intramolecular C-H vinylation. researchgate.net Such advanced synthetic methods could potentially be adapted for the synthesis of complex derivatives of this compound with defined stereochemistry.

The following table provides a summary of synthetic considerations for this compound:

| Aspect | Challenge | Potential Solution |

| Regiochemistry | Formation of isomers during nitration | Use of pre-functionalized starting materials |

| Stereochemistry | Introduction of chiral centers in derivatives | Application of stereoselective synthetic methods |

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying moderately large molecules like 2-Methyl-5-nitrobenzimidamide. researchgate.net DFT calculations are instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies. researchgate.net The B3LYP functional, a hybrid functional, combined with a suitable basis set such as 6-311+G**, is a common choice for such investigations, providing results that are often in good agreement with experimental data. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. researchgate.net

For benzimidazole (B57391) derivatives, the distribution of HOMO and LUMO is typically across the benzimidazole ring and its substituents. In related nitro-containing benzimidazole systems, the HOMO is often localized on the benzimidazole ring and the amine moieties, while the LUMO is concentrated around the nitro group, indicating a potential for charge transfer from the benzimidazole ring to the nitro group. researchgate.net This charge transfer character is a key feature of the electronic structure.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Imidazole (B134444) Derivative | -6.2967 | -1.8096 | 4.4871 |

| 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime | -6.2695 | -2.5094 | 3.7601 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.2675 | -0.1809 | 0.0866 |

This table presents data from related compounds to illustrate the concept of HOMO-LUMO energy gaps. irjweb.commalayajournal.orgnih.gov

DFT calculations are pivotal in mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction energy barriers and the characterization of transition states. This analysis is crucial for understanding reaction mechanisms and predicting the feasibility of a chemical transformation. While specific reaction energy barriers for this compound are not documented, the methodology would involve identifying the reactants, products, and the transition state structure connecting them. The energy difference between the reactants and the transition state would yield the activation energy barrier, a key determinant of the reaction rate.

The electronic properties derived from DFT calculations, such as the distribution of molecular orbitals and atomic charges, can predict the reactivity and selectivity of this compound. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the presence of the electron-withdrawing nitro group is expected to influence the reactivity of the benzimidazole ring system. nih.gov In related 5-nitrobenzimidazole (B188599) derivatives, the nitro group has been shown to heighten chemical reactivity, particularly in displacement reactions. nih.gov

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Theoretical simulations can account for solvent effects using various models, such as the Polarizable Continuum Model (PCM). researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment. For nitro-containing compounds, the solvent can affect the conformational landscape and the relative stability of different isomers or conformers. scholarsresearchlibrary.com

Ab Initio Methods for Mechanistic Insights

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate mechanistic insights. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for smaller systems or to benchmark DFT results. For this compound, these methods could be used to refine the understanding of its electronic structure and reaction mechanisms.

Correlation of Theoretical Predictions with Experimental Data, Including Spectroscopic Parameters

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, calculated spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, can be compared with experimental spectra. researchgate.net This correlation helps in the assignment of experimental signals and confirms the accuracy of the computational model. For instance, DFT calculations have been successfully used to reproduce the experimental vibrational spectra of various benzimidazole derivatives. researchgate.net Similarly, theoretical NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the structural elucidation of such compounds. researchgate.net

The crystal structure of 2-methyl-5-nitro-1H-benzimidazole monohydrate has been determined experimentally, revealing an almost planar molecule. nih.gov This experimental geometry provides a valuable reference for validating the optimized geometry obtained from DFT calculations.

Development and Application of Computational Protocols for Benzamidamide Systems

Computational chemistry and quantum mechanical analysis serve as powerful tools for investigating the structural, electronic, and thermodynamic properties of benzamidamide systems. These theoretical approaches allow for the detailed examination of molecular geometries, reaction mechanisms, and the prediction of various physicochemical properties, offering insights that complement experimental findings. The development of sophisticated computational protocols has been particularly crucial in understanding the behavior of this class of compounds.

A predominant method employed in the study of benzamidamide derivatives is Density Functional Theory (DFT). researchgate.netresearchgate.net DFT calculations are utilized to optimize molecular structures and to compute a range of quantum chemical parameters that describe the reactivity and stability of the molecule. researchgate.net For instance, the B3LYP functional combined with various basis sets, such as 6-311++g** and aug-cc-pvtz, has been successfully used to optimize the geometries of tautomers and transition states in amidine systems. nih.gov

One of the key areas where computational protocols have been applied to benzamidamide and related amidine systems is the study of tautomerism. nih.govresearchgate.net Amidines can exist in different tautomeric forms, and understanding the equilibrium and interconversion between these forms is essential for predicting their chemical and biological activity. researchgate.net Computational studies have shown that for some N-hydroxy amidines, the energy barrier for interconversion between tautomers can be substantial (33-71 kcal/mol), making spontaneous conversion at room temperature unlikely. nih.gov However, these studies also revealed that the presence of solvent molecules, such as water, can significantly lower the activation barrier (to 9-20 kcal/mol), facilitating a solvent-assisted tautomerism. nih.gov

The table below summarizes typical computational methods and basis sets applied to the study of amidine derivatives.

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) researchgate.netresearchgate.net | B3LYP/6-311++g** nih.gov | Optimization of tautomer and transition state structures nih.gov |

| B3LYP/aug-cc-pvtz nih.gov | Calculation of kinetic and thermodynamic data nih.gov | |

| B3LYP/6–311G++(d,p) researchgate.net | Determination of quantum properties of inhibitors researchgate.net | |

| Hartree-Fock (HF) nih.gov | 6-31g(d) nih.gov | Geometry optimization nih.gov |

| Semi-empirical (AM1, ZINDO/S) nih.gov | N/A | Estimation of electron system structures nih.gov |

Furthermore, computational analyses are employed to determine a variety of molecular properties and reactivity descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, ionization potential, and electrophilicity, provide a quantitative measure of the chemical reactivity of the molecules. researchgate.net Such calculations are valuable for understanding the interaction of benzamidine (B55565) derivatives with biological targets and for designing new compounds with specific properties. nih.govresearchgate.net For example, DFT calculations have been used to determine the quantum properties of benzimidazole inhibitors, which share structural similarities with benzamidamides. researchgate.net

The following table presents a set of quantum chemical parameters that are typically calculated for benzamidine and related heterocyclic systems to assess their reactivity.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability |

| Energy Gap | Eg | Relates to chemical reactivity and stability |

| Ionization Potential | IP | Energy required to remove an electron |

| Electron Affinity | EA | Energy released upon gaining an electron |

| Electronegativity | χ | Tendency to attract electrons |

| Chemical Hardness | η | Resistance to change in electron distribution |

| Softness | S | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | Measures the electrophilic power of a molecule |

In addition to DFT, other computational methods such as ab initio calculations, semi-empirical methods, and molecular dynamics simulations have been applied to study substituted amidines. nih.govresearchgate.net These methods have been used to investigate the photophysical properties of fluorescent amidine derivatives and to model the binding of benzamidine derivatives to proteins, which is crucial for drug design. nih.govresearchgate.netnih.gov The combination of different computational techniques provides a comprehensive understanding of the structure-property relationships in the benzamidamide system.

Advanced Analytical Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule.

¹H NMR: A proton NMR spectrum of 2-Methyl-5-nitrobenzimidamide would be expected to show distinct signals for the protons on the aromatic ring, the methyl group, and the amine (-NH₂) and imine (=NH) groups of the imidamide functional group. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring. The methyl group would likely appear as a singlet, and the protons on the nitrogen atoms would appear as broad signals, the positions of which could be influenced by the solvent and concentration.

¹³C NMR: A carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule. This would include the carbons of the benzene ring, the methyl carbon, and, importantly, the carbon of the C=N double bond in the imidamide group, which would have a characteristic chemical shift.

Currently, no published ¹H or ¹³C NMR data specifically for this compound could be located.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a compound with high precision, which allows for the calculation of its elemental formula. For this compound (C₈H₉N₄O₂⁺), HRMS would confirm the molecular weight and elemental composition. The high-resolution data would differentiate it from other isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing the loss of fragments such as the nitro group (NO₂) or parts of the imidamide group.

Specific HRMS data for this compound are not available in the public domain.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FTIR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: Bands for the -NH₂ and =NH groups would appear in the region of 3100-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretches would be observed around 2800-3100 cm⁻¹.

C=N stretching: A strong absorption for the imidamide C=N double bond would be expected around 1640-1690 cm⁻¹.

N-O stretching: Asymmetric and symmetric stretches for the nitro group (NO₂) would be prominent near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region would indicate the benzene ring.

No experimentally obtained FTIR spectra for this compound have been found in the reviewed literature.

Chromatographic Techniques for Reaction Monitoring and Purification (HPLC, TLC)

Chromatographic methods are essential for monitoring the progress of a chemical reaction and for purifying the final product.

Thin-Layer Chromatography (TLC): TLC would be used for rapid, qualitative monitoring of the synthesis of this compound from its starting materials. By comparing the retention factor (Rf) of the product spot to those of the reactants on a TLC plate, the progress of the reaction can be assessed.

High-Performance Liquid Chromatography (HPLC): HPLC would be used for the quantitative analysis and purification of the compound. A suitable reversed-phase HPLC method would be developed to separate the product from any impurities, allowing for its isolation in high purity and the determination of its concentration.

While methods exist for the related compound 2-methyl-5-nitrobenzimidazole, no specific HPLC or TLC protocols for this compound are documented.

X-ray Diffraction for Solid-State Structure Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules are arranged in the crystal lattice (crystal packing), including any intermolecular interactions like hydrogen bonding involving the imidamide and nitro groups, which govern the physical properties of the solid.

There are no published crystal structures for this compound.

Spectroscopic Methods for the Characterization of Transient Reaction Intermediates

The synthesis of this compound, for instance via the Pinner reaction from 2-methyl-5-nitrobenzonitrile, may involve unstable or transient intermediates. Specialized spectroscopic techniques, such as time-resolved spectroscopy or in-situ reaction monitoring (e.g., ReactIR), could be employed to detect and characterize these short-lived species. This would provide valuable mechanistic insights into the formation of the final product. However, no such mechanistic studies or characterization of intermediates for the synthesis of this specific compound are currently documented.

Challenges and Future Research Trajectories

Overcoming Synthetic Difficulties, Including Steric Hindrance and Yield Optimization

One of the primary difficulties arises from the electronic nature of the starting material, 2-methyl-5-nitrobenzonitrile. The presence of a strong electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, but can make the nitrile carbon more electrophilic. Conversely, the electron-donating methyl group (-CH₃) at the ortho position introduces steric hindrance around the reaction center. This steric bulk can impede the approach of the nucleophilic alcohol during the formation of the intermediate Pinner salt, potentially requiring harsher reaction conditions or leading to lower yields.

The classic Pinner reaction requires anhydrous conditions and strong acids like gaseous hydrogen chloride, which can be difficult to handle and may lead to side reactions. nih.gov The stability of the intermediate Pinner salt is also a concern, as it can be thermodynamically unstable and prone to elimination reactions, especially at elevated temperatures. wikipedia.org

Key Synthetic Challenges:

Steric Hindrance: The ortho-methyl group can sterically hinder the attack of the alcohol on the nitrile carbon.

Electronic Effects: The interplay between the electron-withdrawing nitro group and the electron-donating methyl group can influence the reactivity of the nitrile.

Harsh Conditions: The traditional use of strong, anhydrous acids presents practical and safety challenges.

Yield optimization strategies often involve carefully controlling reaction parameters such as temperature, reaction time, and the choice of acid catalyst and solvent. Lewis acid-promoted Pinner reactions, using catalysts like trimethylsilyl (B98337) triflate, have emerged as a milder alternative to strong protic acids, potentially offering better chemoselectivity and improved yields under less stringent conditions. nih.gov

Addressing Discrepancies Between Experimental and Computational Findings

In the study of nitroaromatic compounds like 2-Methyl-5-nitrobenzimidamide, a synergy between experimental data and computational modeling is essential for a deep understanding of molecular structure and reactivity. However, discrepancies between predicted and observed values are not uncommon and provide fertile ground for further investigation.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular geometries, electronic properties, and spectroscopic signatures. researchgate.netresearchgate.net For instance, DFT calculations can estimate bond lengths, bond angles, and charge distributions, offering insights into the molecule's behavior. A multidisciplinary study on the closely related 2-aryl-5(or 6)-nitrobenzimidazoles combined NMR, electrochemical studies, and DFT calculations to build a comprehensive picture of their electronic properties. researchgate.net Such studies revealed that the electronic effects of substituents on the aryl ring significantly influence the chemical shifts in NMR spectra, a finding supported by DFT calculations. researchgate.net

However, discrepancies can arise. For example, gas-phase DFT calculations may not perfectly replicate the conditions of a solid-state crystal structure or a solution-phase experiment, where intermolecular forces like hydrogen bonding and crystal packing effects play a significant role. nih.gov A DFT study of N-(2-methyl-5-nitro-phenyl)benzamide, which shares the substituted phenyl ring with the target compound, highlighted that calculated parameters must be compared carefully with experimental data, such as that from single-crystal X-ray diffraction, to validate the computational model. researchgate.net

Areas for Future Investigation:

Solvent Effects: More sophisticated computational models that explicitly account for solvent effects are needed to better match experimental data obtained in solution.

Intermolecular Interactions: Discrepancies in solid-state properties often point to the influence of crystal packing and hydrogen bonding, which can be challenging to model with perfect accuracy. nih.gov

Excited States: While ground-state properties are often well-predicted, discrepancies can be larger for excited states, which are important for understanding photochemical behavior.

Bridging the gap between computational predictions and experimental reality is a key research trajectory. This involves refining theoretical models and performing precise experiments to validate and challenge them, leading to a more robust and predictive understanding of the molecular properties of this compound.

Advancements in Green Chemistry Methodologies for Benzimidamide Synthesis

Traditional synthetic routes to benzimidazoles and related heterocycles often rely on harsh conditions, toxic reagents, and volatile organic solvents, posing environmental and safety concerns. cnr.itresearchgate.net The development of green chemistry methodologies for the synthesis of benzimidamides is therefore a critical area of research, focusing on sustainability, efficiency, and reduced environmental impact.

Recent advancements have centered on several key principles of green chemistry:

Use of Greener Solvents: Replacing conventional organic solvents with water or other environmentally benign alternatives is a primary goal.

Catalysis: The use of reusable, heterogeneous catalysts can simplify product purification and reduce waste. Catalysts like ZnFe₂O₄ nanoparticles have been successfully used for the synthesis of benzimidazole (B57391) derivatives under ultrasonic irradiation. doi.org

Energy Efficiency: Microwave-assisted synthesis and photocatalysis offer energy-efficient alternatives to conventional heating, often leading to significantly shorter reaction times and higher yields. researchgate.net

Photocatalysis, in particular, has emerged as a promising green approach. It utilizes visible light as a renewable energy source to drive chemical reactions under mild conditions. cnr.itmdpi.com For example, photocatalytic methods have been developed for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, and even in one-pot reactions starting from nitro compounds. cnr.itnih.gov These methods can be extended to the synthesis of benzimidamides.

| Green Methodology | Key Features | Potential Advantages for Benzimidamide Synthesis |

|---|---|---|

| Photocatalysis | Uses light as an energy source; mild reaction conditions. cnr.it | Energy efficient; high selectivity; use of renewable energy. |

| Microwave-Assisted Synthesis | Rapid heating; reduced reaction times. researchgate.net | Increased reaction rates; higher yields; improved purity. |

| Ultrasonication | Acoustic cavitation enhances mass transfer and reaction rates. doi.org | Shorter reaction times; improved yields; can be used with heterogeneous catalysts. |

| Heterogeneous Catalysis | Catalyst is in a different phase from reactants; easy separation and recycling. doi.org | Reduced waste; simplified workup; cost-effective in the long run. |

Future research will likely focus on combining these strategies, such as using a recyclable photocatalyst in an aqueous medium, to develop truly sustainable synthetic pathways to this compound and its analogues.

Exploration of Novel Chemical Transformations and Rearrangements

Beyond optimizing existing synthetic routes, a significant research trajectory involves the discovery and application of novel chemical transformations and rearrangements to access the benzimidamide scaffold. These innovative approaches can provide access to new derivatives that are difficult to obtain through traditional methods and can offer insights into the fundamental reactivity of these heterocyclic systems.

One fascinating area of exploration is the rearrangement of other heterocyclic systems to form the benzimidazole core, which is structurally related to benzimidamides. For instance, the rearrangement of quinoxalinone scaffolds has been reported as a method to synthesize benzimidazolones. researchgate.net This type of ring contraction rearrangement represents a powerful strategy for structural diversification. A novel synthesis of benzimidazoles has also been reported via the ring contraction rearrangement of benzodiazepines. researchgate.net Exploring whether analogous rearrangements could be developed to yield benzimidamides from suitable precursors is a compelling avenue for future work.

Potential Future Research Directions:

Ring Contraction/Expansion Reactions: Investigating whether other, more readily available heterocyclic systems can be induced to rearrange into the this compound structure.

C-H Activation: Applying modern C-H activation strategies to directly functionalize the benzimidamide core, allowing for the late-stage modification of the molecule without the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing photoredox catalysis to enable novel bond formations and transformations that are not accessible through thermal methods, potentially leading to new derivatives of this compound. nih.gov

The discovery of such novel transformations would not only expand the synthetic toolkit available to chemists but could also lead to the generation of libraries of new benzimidamide derivatives for screening in various applications.

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Analysis

Optimizing the synthesis of this compound requires a detailed understanding of the reaction kinetics, the formation of intermediates, and the influence of various process parameters. Advanced spectroscopic techniques, particularly in situ (in the reaction vessel) methods, are invaluable tools for gaining this real-time insight, moving beyond traditional offline analysis of discrete samples.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose. In situ FTIR probes can be inserted directly into a reaction mixture to continuously monitor the concentrations of reactants, intermediates, and products as the reaction progresses. mt.comdigitellinc.com By tracking the unique infrared absorbance bands of each species, researchers can:

Elucidate Reaction Mechanisms: Identify and track the appearance and disappearance of transient intermediates, such as the Pinner salt in amidine synthesis. mt.com

Determine Reaction Kinetics: Obtain precise data on reaction rates under different conditions (e.g., temperature, catalyst loading) to build accurate kinetic models.

Optimize Processes: Identify the true reaction endpoint, detect the onset of side reactions or decomposition, and ensure process safety and reproducibility. mt.com

For example, in situ FTIR has been successfully used to monitor the synthesis of amides from reactive acid chloride intermediates, clearly distinguishing the IR signals of the starting material, the intermediate, and the final product. mt.com This same methodology can be applied to the Pinner reaction to monitor the conversion of the nitrile to the imino ester and its subsequent amination to the benzimidamide. The monitoring of reactions involving amidines and carbon dioxide has also been demonstrated using FTIR, showcasing the technique's versatility. digitellinc.comresearchgate.net

| Technique | Information Gained | Application in this compound Synthesis |

|---|---|---|

| In situ FTIR | Real-time concentration profiles of reactants, intermediates, products. mt.com | Monitoring Pinner salt formation, determining reaction endpoint, optimizing yield. |

| In situ NMR | Detailed structural information on species in solution. | Identifying and characterizing unexpected intermediates or byproducts. |

| Raman Spectroscopy | Complementary to FTIR; less sensitive to water, useful in aqueous media. | Monitoring reactions in green solvents like water. |

The integration of these advanced spectroscopic tools into the research and development of this compound synthesis will accelerate process understanding and optimization, leading to more efficient, robust, and scalable manufacturing processes.

Q & A

Q. What are the standard synthetic routes for 2-Methyl-5-nitrobenzimidamide, and how can reaction conditions be optimized?

The synthesis typically involves nitration and methylation of benzimidamide precursors. For example, in related benzamide derivatives, reactions with nitro-substituted benzoyl chlorides in the presence of a base (e.g., triethylamine) under anhydrous conditions yield nitro-substituted products . Optimization includes solvent choice (DMF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine to acyl chloride). Purity can be monitored via TLC or HPLC .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Silica gel column chromatography is widely used, with eluent systems such as ethyl acetate/hexane (3:7 v/v) for effective separation . Recrystallization from ethanol or methanol may further enhance purity. For polar byproducts, preparative HPLC with a C18 column and acetonitrile/water gradient is advised .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity (e.g., methyl protons at δ 2.3–2.5 ppm, nitro group deshielding aromatic protons to δ 8.1–8.5 ppm) .

- FT-IR : Nitro group absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 210.0645 for C₈H₈N₃O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from variations in assay conditions (e.g., bacterial strains, concentrations). To address this:

- Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Use structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., nitro vs. methyl groups) .

- Apply multivariate statistical analysis to differentiate between biological noise and significant trends .

Q. What strategies are effective for studying the mechanism of action of this compound in antimicrobial assays?

- Enzyme Inhibition Assays : Test binding affinity to target enzymes (e.g., DNA gyrase) via fluorescence polarization or ITC .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with active sites (e.g., nitro group hydrogen bonding to Ser84 in E. coli gyrase) .

- Resistance Studies : Compare MIC values against wild-type and mutant bacterial strains to identify resistance mechanisms .

Q. How can crystallographic data improve the design of this compound analogs?

Single-crystal X-ray diffraction provides precise bond lengths and angles, revealing steric or electronic constraints. For example:

Methodological Considerations

Q. What experimental controls are essential in stability studies of this compound?

- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to identify degradation products via LC-MS .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor purity changes monthly .

Q. How should researchers design dose-response studies for in vitro toxicity evaluation?

- Use a logarithmic concentration range (0.1–100 µM) to capture EC₅₀ values.

- Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO < 0.1%) .

- Assess mitochondrial activity (MTT assay) and membrane integrity (LDH release) for comprehensive toxicity profiling .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing SAR data in benzimidamide derivatives?

Q. How can researchers validate computational predictions of this compound’s pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.